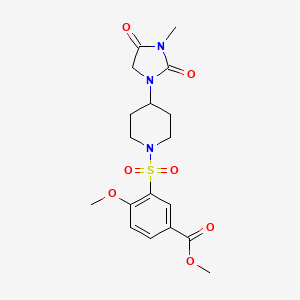

Methyl 4-methoxy-3-((4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)sulfonyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-methoxy-3-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O7S/c1-19-16(22)11-21(18(19)24)13-6-8-20(9-7-13)29(25,26)15-10-12(17(23)28-3)4-5-14(15)27-2/h4-5,10,13H,6-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUACLAQTWFJRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN(C1=O)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-methoxy-3-((4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)sulfonyl)benzoate is a complex organic compound with potential therapeutic applications. Its structure incorporates various functional groups that may influence its biological activity, particularly in the context of drug design and development. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C18H23N3O7S

- Molecular Weight : 425.46 g/mol

- IUPAC Name : Methyl 4-methoxy-3-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonylbenzoate

This compound is believed to exert its biological effects through several mechanisms:

-

Inhibition of Protein Tyrosine Phosphatases (PTPs) :

- The compound has been studied for its potential as a PTP inhibitor, which plays a critical role in insulin signaling pathways. Inhibition of PTPs can enhance insulin sensitivity and glucose uptake in cells. For instance, derivatives similar to this compound have shown significant inhibition of PTP1B, which is crucial for regulating glucose homeostasis .

- Antidiabetic Effects :

Biological Activity Studies

Several studies have explored the biological activity of this compound and its analogs:

Case Studies

Case Study 1: Insulin Sensitization

In a study involving diabetic rat models, a derivative of this compound was administered at varying doses. The results indicated a significant reduction in blood glucose levels and improved insulin sensitivity compared to control groups. The compound's mechanism was linked to enhanced expression of insulin receptor substrates.

Case Study 2: Lipid Metabolism

Another investigation focused on the impact of related compounds on lipid metabolism in adipocytes. The results showed that treatment with these compounds reduced triglyceride accumulation significantly, suggesting potential use in obesity management.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analog 1: 2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole

- Key Differences: Feature Target Compound Analog 1 Core structure Benzoate ester with sulfonyl-piperidine Benzoimidazole with sulfinyl-pyridine Heterocyclic moiety 3-Methyl-2,4-dioxoimidazolidin (5-membered ring with two ketones) 1H-Benzo[d]imidazole (fused benzene-imidazole system) Sulfur linkage Sulfonyl (SO₂) group Sulfinyl (SO) group Synthetic purification Not specified in evidence Basic alumina column chromatography (CH₂Cl₂/MeOH)

Functional Implications :

- The sulfonyl group in the target compound confers higher polarity and metabolic stability compared to the sulfinyl group in Analog 1.

- The dioxoimidazolidin system may enhance binding to enzymes with catalytic dyads (e.g., serine proteases) via hydrogen-bonding interactions, whereas the benzoimidazole in Analog 1 is more suited for π-π stacking with aromatic residues .

Structural Analog 2: 4-Arylpiperazinyl Derivatives (e.g., 3d, 3e', 3i)

- Key Differences: Feature Target Compound 4-Arylpiperazinyl Derivatives (e.g., 3d, 3e') Piperidine vs. Piperazine Piperidine (6-membered, one N atom) Piperazine (6-membered, two N atoms) Substituents 3-Methyl-2,4-dioxoimidazolidin Aryl groups (e.g., nitro, chloro, methoxy) Biological target Likely enzyme inhibition (imidazolidinone motif) Neurotransmitter receptors (e.g., 5-HT₁A, D₂) due to piperazine core

Physicochemical Properties :

- The target compound’s methoxy group and sulfonyl bridge improve aqueous solubility compared to nitro- or chloro-substituted derivatives (e.g., 3d, 3i), which exhibit higher lipophilicity .

- Piperazine-based analogs (e.g., 3e') may show superior blood-brain barrier penetration due to reduced hydrogen-bonding capacity versus the target’s sulfonyl-piperidine system.

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Key Functional Groups | Potential Targets |

|---|---|---|---|

| Target compound | Benzoate ester | Sulfonyl, dioxoimidazolidin | Enzymes (e.g., kinases, proteases) |

| 2-(((4-(2-Methoxyphenoxy)... (Analog 1) | Benzoimidazole | Sulfinyl, pyridine | Proton pump inhibitors |

| 3d (4-Nitrophenylpiperazinyl derivative) | Piperazine | Nitrophenyl, methanesulfonate | Neurotransmitter receptors |

Table 2: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| Target compound | ~500 | 2.1 | 0.15 (PBS, pH 7.4) |

| Analog 1 | ~430 | 3.5 | 0.08 (PBS, pH 7.4) |

| 3d (4-nitrophenyl) | ~380 | 3.8 | 0.05 (PBS, pH 7.4) |

Q & A

Q. What are the recommended synthesis strategies for Methyl 4-methoxy-3-((4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)sulfonyl)benzoate?

- Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation, coupling, and cyclization. Key steps include:

- Sulfonylation : Reacting the piperidine-imidazolidinone intermediate with a sulfonyl chloride derivative under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Coupling : Using coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to form amide or ester linkages, ensuring high yields .

- Cyclization : Optimizing temperature (60–80°C) and solvent polarity (e.g., DMF) to stabilize intermediates and minimize side reactions .

Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. How should researchers handle safety and stability concerns during synthesis?

- Methodological Answer :

- Engineering Controls : Use fume hoods for volatile reagents and maintain inert atmospheres (N₂/Ar) for air-sensitive steps .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use face shields during exothermic reactions .

- First Aid : For skin contact, rinse immediately with water (15+ minutes) and consult a physician. For inhalation, move to fresh air and administer oxygen if needed .

Q. What analytical techniques are critical for characterizing purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the sulfonyl and methoxy groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ = 480.15) and detects isotopic patterns .

- Elemental Analysis : Compare calculated vs. experimental C/H/N/O percentages to verify purity (>98%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

- Methodological Answer :

- Functional Group Variation : Synthesize analogs with modified imidazolidinone (e.g., replacing 3-methyl with ethyl) or piperidine (e.g., substituting with morpholine) to assess impact on target binding .

- Biological Assays : Test inhibitory activity against enzymes (e.g., kinases) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA) .

- Data Correlation : Use multivariate analysis (e.g., partial least squares regression) to link structural descriptors (logP, polar surface area) to activity .

Q. What methodologies resolve contradictory data on reactivity or biological activity?

- Methodological Answer :

- Reproducibility Checks : Standardize solvent purity (HPLC-grade) and reaction scales (mg to g) to identify batch-dependent variability .

- Controlled Degradation Studies : Expose the compound to light, heat, or humidity and analyze degradation products via LC-MS to explain instability .

- Docking Simulations : Compare computational binding poses (e.g., AutoDock Vina) with experimental IC₅₀ values to reconcile discrepancies in activity .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability and identify key residues .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with minor structural changes (e.g., methoxy vs. ethoxy) .

- ADMET Prediction : Use tools like SwissADME to estimate permeability (Caco-2 assay) and cytochrome P450 interactions, guiding experimental prioritization .

Data Contradiction Analysis Example

Scenario : Conflicting reports on the compound’s solubility in aqueous buffers.

- Resolution :

- Experimental Replication : Measure solubility in phosphate-buffered saline (PBS) at pH 7.4 and 5.0, noting temperature (25°C vs. 37°C) .

- Analytical Validation : Use dynamic light scattering (DLS) to detect aggregates and confirm true solubility vs. colloidal dispersion .

- Literature Review : Cross-reference Pharmacopeial Forum protocols for buffer preparation (e.g., sodium acetate/1-octanesulfonate mixtures) to standardize conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.